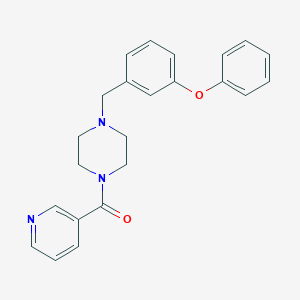
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PBPCP, is a chemical compound that has been widely studied for its potential use in scientific research. PBPCP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to act as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to this receptor. This mechanism of action has been studied in detail using a variety of techniques, including radioligand binding assays and functional assays in cell lines expressing the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including effects on dopamine signaling, neurotransmitter release, and behavior. In particular, this compound has been shown to decrease dopamine release in the striatum, a brain region involved in motor control and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool, including its high potency and selectivity for the dopamine D2 receptor. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new compounds based on the structure of this compound, with improved solubility and other properties. Another area of interest is the use of this compound in animal models of neurological and psychiatric disorders, to better understand the role of dopamine in these conditions. Finally, this compound could be used in combination with other drugs or therapies to explore potential synergistic effects.
Méthodes De Synthèse
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-phenoxybenzyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and drug discovery. In particular, this compound has been shown to have activity as a dopamine receptor antagonist, making it a valuable tool for studying the role of dopamine in the brain.
Propriétés
Formule moléculaire |
C23H23N3O2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C23H23N3O2/c27-23(20-7-5-11-24-17-20)26-14-12-25(13-15-26)18-19-6-4-10-22(16-19)28-21-8-2-1-3-9-21/h1-11,16-17H,12-15,18H2 |
Clé InChI |
ZXYZJDDGBHHHBF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
